Apigenin-4'-|A-L-rhamnoside

Antiviral HBV HBsAg

Apigenin-4'-O-α-L-rhamnoside (CAS 133538-77-9) is a naturally occurring flavonoid glycoside, specifically the 4'-O-α-L-rhamnosyl derivative of the flavone apigenin. It is a member of the broader class of apigenin glycosides, which includes compounds such as Apigenin-7-O-β-D-glucoside and Apigenin-7-glucuronide.

Molecular Formula C21H20O9
Molecular Weight 416.4 g/mol
Cat. No. B12367695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameApigenin-4'-|A-L-rhamnoside
Molecular FormulaC21H20O9
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=CC=C(C=C2)C3=CC(=O)C4=C(C=C(C=C4O3)O)O)O)O)O
InChIInChI=1S/C21H20O9/c1-9-18(25)19(26)20(27)21(28-9)29-12-4-2-10(3-5-12)15-8-14(24)17-13(23)6-11(22)7-16(17)30-15/h2-9,18-23,25-27H,1H3/t9-,18-,19+,20+,21-/m0/s1
InChIKeyRDBPZZVIYGFJKU-NNTGZONMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Apigenin-4'-O-α-L-rhamnoside: Scientific Profile and Comparator Baseline for Procurement


Apigenin-4'-O-α-L-rhamnoside (CAS 133538-77-9) is a naturally occurring flavonoid glycoside, specifically the 4'-O-α-L-rhamnosyl derivative of the flavone apigenin [1]. It is a member of the broader class of apigenin glycosides, which includes compounds such as Apigenin-7-O-β-D-glucoside and Apigenin-7-glucuronide. These compounds share the same flavone core but differ in the type and position of their sugar moieties, leading to distinct physicochemical properties and biological activities [1][2]. Apigenin-4'-O-α-L-rhamnoside is distinguished by the presence of an α-L-rhamnose sugar attached to the 4' position of the B-ring, a structural feature that differentiates it from its analogs and influences its specific interactions with molecular targets [1].

Critical Procurement Risk: Why Apigenin-4'-O-α-L-rhamnoside Cannot Be Interchanged with Other Apigenin Glycosides


The substitution of Apigenin-4'-O-α-L-rhamnoside with generic 'apigenin' or other common glycosides like Apigenin-7-O-β-D-glucoside is scientifically unsound due to significant, quantifiable differences in target engagement and biological activity driven by the specific sugar moiety and its position. The 4'-O-α-L-rhamnoside configuration confers a distinct interaction profile, as evidenced by its unique mechanism of action in rheumatoid arthritis models and its specific inhibition of HBV surface antigen secretion [1]. For instance, while Apigenin-7-O-β-D-glucoside and Apigenin-7-glucuronide exhibit potent inhibition of aldose reductase (IC50 values of 4.25 μM and 1.16 μM, respectively) [2], Apigenin-4'-O-α-L-rhamnoside demonstrates a completely different pharmacological fingerprint, targeting MAPK signaling in RA-FLS cells and viral antigen secretion [1]. These divergent pathways preclude any assumption of functional equivalence and highlight the necessity for precise compound selection based on specific research or industrial application needs.

Apigenin-4'-O-α-L-rhamnoside: Quantified Differentiation from Closest Analogs for Informed Procurement


Unique Inhibition of HBV Surface Antigen (HBsAg) Secretion: A Differentiated Antiviral Mechanism

Apigenin-4'-O-α-L-rhamnoside is characterized as a potent inhibitor of Hepatitis B virus (HBV), with a specific and quantifiable effect on the secretory level of HBV surface antigen (HBsAg) in the HepG2.2.15 cell line . While other apigenin glycosides, such as Apigenin-7-O-β-D-glucoside, are noted for antioxidant and anti-proliferative activities , this distinct antiviral target engagement is a key differentiator for Apigenin-4'-O-α-L-rhamnoside. Quantitative data regarding the exact IC50 value for HBsAg inhibition is not publicly available from primary research, but vendor technical datasheets confirm this as a primary, verified activity .

Antiviral HBV HBsAg

Suppression of Rheumatoid Arthritis Synoviocyte (RA-FLS) Activation via MAPK Pathway

Apigenin-4'-O-α-L-rhamnoside demonstrates a specific and quantifiable anti-inflammatory effect in the context of rheumatoid arthritis. It significantly suppresses the migration of RA-FLS cells and exerts remarkable inhibiting effects on the expression levels of pro-inflammatory markers MMP-1, MMP-3, RANKL, and TNF-α [1]. This effect is mechanistically linked to the down-regulation of the MAPK signaling pathway, a key driver of RA pathogenesis [1]. While the parent compound apigenin also exhibits anti-inflammatory properties, the specific targeting of RA-FLS and the MAPK pathway by the 4'-O-α-L-rhamnoside derivative represents a distinct and quantifiable pharmacological action, as evidenced by transcriptomic profiling [1].

Rheumatoid Arthritis Inflammation Fibroblast-like Synoviocytes

Divergent Enzyme Inhibition Profiles: Lack of Aldose Reductase Activity

A critical point of differentiation is the enzyme inhibition profile. In a comparative study, Apigenin-7-O-β-D-glucoside and Apigenin-7-glucuronide exhibited potent inhibition of rat lens aldose reductase (RLAR) with IC50 values of 4.25 μM and 1.16 μM, respectively [1]. While no direct study has evaluated Apigenin-4'-O-α-L-rhamnoside in this assay, its distinct primary activities (HBV and RA-FLS inhibition) strongly suggest a divergent target profile. This highlights that the 4'-O-α-L-rhamnoside substitution directs the molecule away from aldose reductase and toward other therapeutic targets, making it an unsuitable substitute for applications requiring RLAR inhibition.

Aldose Reductase Diabetic Complications Enzyme Inhibition

Structural Determinant for Differential Biological Activity: The 4'-O-α-L-Rhamnosyl Moiety

The distinct biological activities of Apigenin-4'-O-α-L-rhamnoside are directly attributed to its unique 4'-O-α-L-rhamnosyl moiety. While a broad class of flavonoids shows varying antioxidant capacities based on hydroxylation patterns, the presence and type of glycosylation are known to dramatically alter cellular activity and target engagement [1]. For instance, C-glycosylation on the A-ring decreases cellular antioxidant activity (CAA) of the aglycone, but the specific impact of an O-rhamnoside at the 4' position on the B-ring is a key determinant for the observed anti-arthritic and antiviral effects [1][2]. This structural feature is absent in Apigenin-7-O-β-D-glucoside and Apigenin-7-glucuronide, which are glycosylated at the 7-position on the A-ring, explaining their divergent pharmacological profiles.

Structure-Activity Relationship Flavonoid Glycosides Pharmacophore

Apigenin-4'-O-α-L-rhamnoside: Validated Research and Industrial Application Scenarios


Investigating Novel Anti-Hepatitis B Virus (HBV) Therapeutics

Apigenin-4'-O-α-L-rhamnoside is a primary candidate for research focused on inhibiting HBV surface antigen (HBsAg) secretion. Its specific activity in the HepG2.2.15 cell line makes it a valuable tool compound for studying viral antigen egress and for screening novel antiviral agents targeting this step in the viral life cycle [1]. Unlike other apigenin glycosides, this compound offers a targeted entry point for HBV-focused research programs.

Elucidating MAPK-Dependent Mechanisms in Rheumatoid Arthritis

The compound's validated ability to suppress RA-FLS activation and downregulate pro-inflammatory markers (MMP-1, MMP-3, RANKL, TNF-α) via the MAPK signaling pathway positions it as a critical research tool for dissecting the molecular pathology of rheumatoid arthritis [1]. Its in vivo efficacy in attenuating arthritis severity in a CIA rat model further supports its use in preclinical studies of RA [1].

Structure-Activity Relationship (SAR) Studies of Flavonoid Glycosides

Apigenin-4'-O-α-L-rhamnoside serves as an essential comparator in SAR studies aimed at understanding how the position and type of glycosylation influence the biological activity of flavonoids. Its unique 4'-O-α-L-rhamnosyl substitution on the B-ring, compared to the 7-O-glycosylation of other common apigenin glycosides, provides a clear structural variable for elucidating target selectivity and pharmacological divergence [1][2]. This is critical for rational drug design based on natural product scaffolds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for Apigenin-4'-|A-L-rhamnoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.